molecular formula C13H12N4O B2578544 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1016764-72-9

2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2578544
CAS No.: 1016764-72-9
M. Wt: 240.266
InChI Key: NKKXFXLFJPYPSP-UHFFFAOYSA-N
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Description

The compound 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a derivative of the 1,2,4-triazolo[4,3-a]pyridin-3-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as an underexploited heme-binding moiety, and derivatives have been identified as potent catalytic inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme considered a promising target in cancer immunotherapy . The core triazolopyridinone structure has also been utilized in the design of potent glycogen synthase kinase-3 (GSK-3) inhibitors, which are relevant in neurological research . Furthermore, structural analogs of this scaffold have been investigated as inhibitors of p38 Mitogen-Activated Protein Kinases (p38 MAPK), a target for inflammatory diseases such as rheumatoid arthritis and Crohn's disease . The 3-aminophenylmethyl substituent in this particular derivative may offer a versatile handle for further chemical modification or influence its binding affinity and selectivity towards specific enzymatic targets. Researchers can leverage this compound as a key intermediate or chemical probe to develop novel therapeutic agents, particularly in the fields of immuno-oncology, neuroscience, and inflammation.

Properties

IUPAC Name

2-[(3-aminophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-11-5-3-4-10(8-11)9-17-13(18)16-7-2-1-6-12(16)15-17/h1-8H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKXFXLFJPYPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CC3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula: C13H12N4O
  • Molecular Weight: 240.26 g/mol
  • CAS Number: 1016764-72-9

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of this compound as an inhibitor of Aurora B kinase, a key regulator in cell division and a target in cancer therapy. In vitro tests demonstrated significant cytotoxic effects against human hepatoblastoma (HepG2) cell lines, suggesting its utility in developing new anticancer agents .
  • Antimicrobial Properties
    • Compounds derived from the triazolo[4,3-a]pyridine scaffold have shown promising antimicrobial activity. For instance, modifications to the core structure can enhance efficacy against various bacterial strains .
  • Immunotherapy
    • The compound has been investigated for its role as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 plays a crucial role in immune regulation and tumor progression; thus, inhibiting this enzyme may enhance the efficacy of cancer immunotherapies .

Biochemical Applications

  • Metal Ion Complexation
    • The presence of an amino group allows for effective coordination with metal ions, making this compound a candidate for studies in coordination chemistry and catalysis. The nitrogen atoms in the triazole ring can participate in complex formation, which is vital for various biochemical applications .
  • Spectroscopic Studies
    • The structural properties of the compound have been characterized using IR and Raman spectroscopy. These studies confirm the presence of intermolecular hydrogen bonds that may influence its reactivity and interaction with biological targets .

Material Science Applications

  • Optical Properties
    • The optical characteristics of derivatives of this compound have been analyzed for potential applications in photonic devices. The ability to absorb light over a broad range makes it suitable for use in sensors and other optical materials .

Case Studies

StudyFocusFindings
Anticancer EvaluationAurora B Kinase InhibitionDemonstrated strong cytotoxicity against HepG2 cells with potential for drug development .
Antimicrobial ActivityBacterial Strain TestingShowed significant effectiveness against multiple strains, indicating potential as an antibiotic agent .
IDO1 InhibitionCancer ImmunotherapyIdentified as a promising candidate for enhancing immune response in cancer treatment strategies .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

2.1.1. Trazodone (Antidepressant) Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one) shares the triazolopyridinone core but differs in its 2-position substituent, which includes a piperazine-propyl chain with a 3-chlorophenyl group. This structural variation confers serotonin antagonist and reuptake inhibitor (SARI) activity, making it a clinically used antidepressant .

2.1.2. Antimalarial Triazolopyridines A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, such as 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (IC50 = 4.98 µM against Plasmodium falciparum), feature sulfonamide and halogenated benzyl groups. These substituents enhance binding to falcipain-2, a malaria protease . The target compound’s 3-aminophenyl group lacks the sulfonamide moiety, which may limit antimalarial activity but could be advantageous in other therapeutic contexts (e.g., CNS disorders).

Halogenated Derivatives

  • 2-[(3-Bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-triazolo[4,3-a]pyridin-3-one (CAS: 1251692-71-3) incorporates a bromophenyl group and a pyrrolidine sulfonyl substituent.
  • 2-(4-Chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (melting point: 173–174°C) demonstrates how halogen and sulfonamide placement influences physical properties and bioactivity .
Physicochemical Properties
Compound Substituents Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound 2-(3-Aminophenyl)methyl Not reported 267.28 Primary amine, triazolopyridinone
Trazodone 2-(Piperazine-propyl-3-Cl-phenyl) 223–227 (HCl salt) 408.32 Piperazine, chlorophenyl
2-(4-Chlorobenzyl)-6-sulfonyl derivative 4-Cl-benzyl, 6-piperidinylsulfonyl 173–174 437.31 Chlorobenzyl, sulfonamide
2-(3-Bromophenyl)methyl-6-sulfonyl 3-Br-benzyl, 6-pyrrolidinesulfonyl Not reported 437.31 Bromophenyl, sulfonamide

Key Observations :

  • The primary amine in the target compound may improve aqueous solubility relative to Trazodone’s piperazine group, which requires hydrochloride salt formation for bioavailability .
  • Halogenated derivatives exhibit higher molecular weights and melting points due to increased van der Waals interactions .

Biological Activity

The compound 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolopyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties.

  • Molecular Formula : C13H12N4O
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 1016764-72-9

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study by Aggarwal et al. (2011) demonstrated that compounds with similar triazole structures showed effective activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacteria TestedMIC (µg/mL)Reference
Compound 1S. aureus16
Compound 2E. coli8
Compound 3K. pneumoniae32
Compound 4P. aeruginosa16

Antifungal Activity

Triazolo derivatives have also shown antifungal activity. A study highlighted that certain triazole compounds inhibited fungal growth significantly, suggesting potential applications in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have been documented in various studies. For example, Muthal et al. (2010) reported that specific triazole compounds displayed moderate anti-inflammatory activity in a carrageenan-induced rat paw edema model . This suggests that the compound may have therapeutic potential in inflammatory conditions.

Anticancer Potential

Recent research has explored the anticancer properties of triazolopyridine derivatives. A study indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values demonstrating significant cell growth inhibition . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of ActionReference
Compound AA375 Melanoma10Apoptosis
Compound BMCF7 Breast Cancer5Cell Cycle Arrest
Compound CHeLa Cervical Cancer8Induction of Apoptosis

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Antibacterial Study : In vitro testing showed that a related triazole derivative had a significant zone of inhibition against Staphylococcus aureus, comparable to standard antibiotics like levofloxacin.
  • Antifungal Study : A derivative was effective against Candida albicans, indicating its potential as an antifungal agent.
  • Anti-inflammatory Study : Compounds were tested in vivo for their ability to reduce paw edema in rats, showing promising results in reducing inflammation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or mechanochemical methods. For example, trazodone analogs are prepared by reacting 2-(3-chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3-one with substituted phenylpiperazines under phase-transfer catalysis (PTC) conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of triazolopyridinone to arylpiperazine), using potassium carbonate as a base, and tetrabutylammonium bromide (TBAB) as a catalyst. Reaction yields (~46%) can be improved by varying solvents (acetonitrile) and grinding time in mechanochemical synthesis .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation relies on 1H^1H, 13C^{13}C, and 31P^{31}P NMR spectroscopy to identify proton environments, carbon frameworks, and phosphorus-containing derivatives. High-resolution mass spectrometry (HRMS) validates molecular formulas. Single-crystal X-ray diffraction (e.g., CCDC 1876879–1876881) resolves stereochemistry and bond angles, particularly for phosphonated derivatives. For purity assessment, HPLC with UV detection (e.g., retention time Rt=1.66R_t = 1.66 min) and TLC (Rf=0.75R_f = 0.75) are standard .

Q. What are the physicochemical properties critical for experimental design?

  • Methodological Answer : Key properties include a melting point of 230–234°C, density of 1.511 g/cm3^3, and stability under dry, room-temperature storage. Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is essential for reaction setups. The compound’s logP (estimated ~3.8) influences membrane permeability in biological assays .

Advanced Research Questions

Q. How do structural modifications at the 3-aminophenyl or triazolo-pyridine moieties affect binding affinity to serotonin receptors?

  • Methodological Answer : Substitutions at the phenyl group (e.g., chloro, bromo, or methoxy) and alkylation of the piperazine ring modulate selectivity for 5-HT2A_{2A} receptors. Computational docking (AutoDock Vina) predicts binding modes by optimizing van der Waals and electrostatic interactions. For example, 3-chlorophenyl derivatives show enhanced affinity due to hydrophobic contacts with receptor subpockets. Experimental validation via radioligand displacement assays (e.g., KiK_i values) quantifies these effects .

Q. What computational strategies predict the compound’s interaction with cytochrome P450 enzymes or drug-metabolizing proteins?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) analyze metabolic pathways, such as N-dealkylation or hydroxylation. AutoDock Vina calculates binding energies to CYP3A4 or CYP2D6 isoforms. Electrochemical studies (cyclic voltammetry) assess redox behavior, correlating oxidation potentials with metabolic stability .

Q. How can contradictory data on synthesis yields or biological activity be resolved?

  • Methodological Answer : Variability in yields (e.g., 46% vs. 70%) may arise from differences in solvent purity, grinding efficiency in mechanochemical synthesis, or byproduct formation. Systematic Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For biological activity, orthogonal assays (e.g., microbial inhibition vs. receptor binding) clarify mechanism-specific effects .

Q. What analytical methods quantify impurities or degradation products in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC with photodiode array detection (PDA) resolves impurities like 4-chlorophenyl or 3-bromophenyl analogs. LC-MS/MS identifies degradation products (e.g., hydrolyzed triazolo rings). For trazodone hydrochloride, impurity profiling follows ICH guidelines, with limits set at <0.1% for genotoxic derivatives .

Methodological Notes

  • Contradictions in Data : reports a 46% yield for mechanochemical synthesis, while classical methods may achieve higher yields but require harsher conditions. Researchers should balance efficiency with scalability.
  • Advanced Characterization : Phosphonated derivatives require 31P^{31}P-NMR for unambiguous identification of phosphorylation sites .
  • Safety : The compound’s hazard profile (H315-H319-H335) mandates fume hood use and PPE during handling .

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